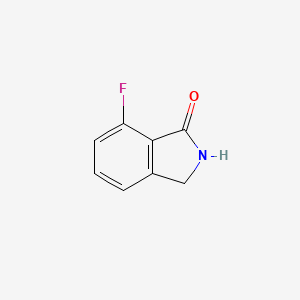

7-フルオロイソインドリン-1-オン

概要

説明

7-Fluoroisoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom at the 7th position enhances its chemical properties, making it a valuable compound in medicinal chemistry.

科学的研究の応用

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound exhibits significant biological activity, making it a candidate for drug development.

作用機序

Target of Action

The primary target of 7-Fluoroisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-cancer drugs .

Mode of Action

7-Fluoroisoindolin-1-one interacts with CDK7 through molecular docking , showing high binding affinity . It forms conventional hydrogen bonding interactions with active amino acid residues of CDK7 . Specifically, LYS139 and LYS41 are major contributors to the binding interactions .

Biochemical Pathways

7-Fluoroisoindolin-1-one affects the CDK7 pathway . CDK7 controls every phase of the cell cycle . By inhibiting CDK7, 7-Fluoroisoindolin-1-one can potentially disrupt the cell cycle, thereby exerting its anti-cancer effects .

Pharmacokinetics

The study mentions that the compound exhibits superior qualities to known cdk7 inhibitors, according to the comprehensive pharmacokinetic parameters that were predicted . This suggests that 7-Fluoroisoindolin-1-one may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The molecular and cellular effects of 7-Fluoroisoindolin-1-one’s action are primarily its potential anti-cancer effects . By inhibiting CDK7, it disrupts the cell cycle, which can lead to the death of cancer cells .

生化学分析

Biochemical Properties

7-Fluoroisoindolin-1-one plays a significant role in biochemical reactions, particularly as a potential inhibitor of cyclin-dependent kinase 7 (CDK7). CDK7 is an enzyme involved in cell cycle regulation and transcription. The interaction between 7-Fluoroisoindolin-1-one and CDK7 involves conventional hydrogen bonding interactions with active amino acid residues such as lysine 139 and lysine 41 . These interactions contribute to the compound’s ability to inhibit CDK7, thereby affecting cell cycle progression and transcriptional regulation.

Cellular Effects

7-Fluoroisoindolin-1-one has been shown to exert various effects on different cell types and cellular processes. In cancer cells, it influences cell function by inhibiting CDK7, leading to cell cycle arrest and apoptosis. This compound also impacts cell signaling pathways, gene expression, and cellular metabolism. By inhibiting CDK7, 7-Fluoroisoindolin-1-one disrupts the phosphorylation of RNA polymerase II, which is crucial for transcriptional elongation, thereby affecting gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 7-Fluoroisoindolin-1-one involves its binding interactions with CDK7. The compound forms hydrogen bonds with lysine 139 and lysine 41, stabilizing its docked pose within the enzyme’s active site . This binding inhibits the kinase activity of CDK7, preventing the phosphorylation of its substrates, including RNA polymerase II. Consequently, this inhibition leads to a disruption in transcriptional regulation and cell cycle progression, ultimately inducing apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Fluoroisoindolin-1-one have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 7-Fluoroisoindolin-1-one maintains its stability over extended periods, allowing for sustained inhibition of CDK7 and prolonged effects on cell cycle regulation and transcription

Dosage Effects in Animal Models

The effects of 7-Fluoroisoindolin-1-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK7 without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including off-target interactions and potential damage to healthy cells . It is crucial to determine the optimal dosage that maximizes therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

7-Fluoroisoindolin-1-one is involved in metabolic pathways related to its interaction with CDK7. The compound’s inhibition of CDK7 affects the phosphorylation of RNA polymerase II, thereby influencing transcriptional regulation and metabolic flux. Additionally, the compound may interact with other enzymes and cofactors involved in cellular metabolism, further impacting metabolite levels and metabolic pathways .

Transport and Distribution

Within cells and tissues, 7-Fluoroisoindolin-1-one is transported and distributed through interactions with specific transporters and binding proteins These interactions influence the compound’s localization and accumulation within different cellular compartments

Subcellular Localization

The subcellular localization of 7-Fluoroisoindolin-1-one is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of 7-Fluoroisoindolin-1-one can provide insights into its mechanism of action and potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroisoindolin-1-one can be achieved through various methods. One common approach involves the cyclization of ortho-fluorobenzylamine with phthalic anhydride under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the isoindolinone ring.

Industrial Production Methods: In an industrial setting, the production of 7-Fluoroisoindolin-1-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of ultrasonic irradiation has also been explored to enhance reaction efficiency and selectivity .

化学反応の分析

Types of Reactions: 7-Fluoroisoindolin-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding isoindolinone derivatives.

Reduction: Reduction reactions can yield hydroxyisoindolinone derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include various substituted isoindolinone derivatives, which can be further functionalized for specific applications .

類似化合物との比較

Isoindolin-1-one: Lacks the fluorine atom, resulting in different chemical properties and biological activities.

3-Hydroxyisoindolin-1-one:

N-isoindoline-1,3-dione: Features a different substitution pattern, leading to varied chemical behavior and uses.

Uniqueness: The presence of the fluorine atom in 7-Fluoroisoindolin-1-one enhances its lipophilicity and metabolic stability, making it a more effective candidate for drug development compared to its non-fluorinated counterparts .

生物活性

7-Fluoroisoindolin-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an inhibitor of cyclin-dependent kinases (CDKs). This article delves into the biological activity of 7-Fluoroisoindolin-1-one, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

The primary mechanism of action for 7-Fluoroisoindolin-1-one involves its binding to the active site of CDKs, specifically CDK7. By inhibiting CDK7 activity, the compound disrupts cell cycle progression, which is particularly relevant in cancer therapy. This inhibition can lead to the arrest of cancer cell proliferation, making it a promising candidate for anti-cancer drug development.

Anticancer Properties

Research indicates that 7-Fluoroisoindolin-1-one exhibits significant anticancer properties. It has been studied for its effectiveness against various cancer types, including breast cancer. The compound’s ability to inhibit CDKs is crucial for its anti-cancer effects, as these kinases are vital for cell cycle regulation and transcriptional control.

Table 1: Summary of Anticancer Activity

| Compound | Target | Activity Type | Reference |

|---|---|---|---|

| 7-Fluoroisoindolin-1-one | CDK7 | Inhibitor | |

| Derivatives | Various CDKs | Anticancer |

Antiviral Activity

In addition to its anticancer properties, derivatives of 7-Fluoroisoindolin-1-one have shown potential antiviral activity. For instance, structural analogs have been investigated for their ability to inhibit HIV-1 replication. These studies highlight the compound's versatility and potential as a therapeutic agent against viral infections .

Table 2: Summary of Antiviral Activity

| Compound | Virus | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|---|

| Aristolactam Derivative | HIV-1 | Inhibitor | 1.03 | |

| 7-Fluoroisoindolin-1-one | HIV-1 | Potential Inhibitor | TBD |

Case Studies and Research Findings

Several studies have explored the biological activity of 7-Fluoroisoindolin-1-one and its derivatives.

-

Cyclin-dependent Kinase Inhibition :

- A study demonstrated that 7-Fluoroisoindolin-1-one effectively binds to CDK7, leading to decreased phosphorylation of target substrates involved in cell cycle regulation. This finding supports its potential use in cancer therapies targeting CDK pathways.

- Antiviral Efficacy :

- Structure-Activity Relationship (SAR) :

特性

IUPAC Name |

7-fluoro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-6-3-1-2-5-4-10-8(11)7(5)6/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTUZMIZZLVYHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)F)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。